molecular formula C7H5BrClFO B1442080 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene CAS No. 909122-27-6

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene

Cat. No.: B1442080
CAS No.: 909122-27-6
M. Wt: 239.47 g/mol
InChI Key: GYJRNBQNNRONGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to changes in the structure and function of the target molecule.

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic reactions . These reactions can lead to changes in the structure of biomolecules, affecting their function and the overall biochemical pathways they are involved in.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of competing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the sequential introduction of halogen atoms and a methoxy group onto the benzene ring. The general steps include:

    Bromination: Introduction of bromine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: Introduction of chlorine using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Fluorination: Introduction of fluorine using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated or hydroxylated products.

Scientific Research Applications

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be compared with other halogenated benzene derivatives such as:

    1-Bromo-2-chloro-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Bromo-3-chloro-4-fluorobenzene: Similar structure but different positional arrangement of halogen atoms, affecting its chemical properties.

    1-Bromo-2-chloro-3-fluorobenzene: Lacks the methoxy group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRNBQNNRONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697197
Record name 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-27-6
Record name 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Reactant of Route 2
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.